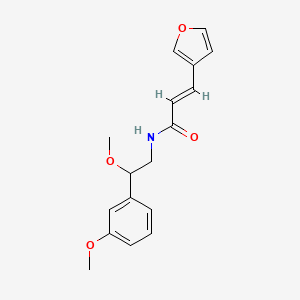

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide

Description

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is an acrylamide derivative featuring a furan heterocycle at the β-position and a methoxy-substituted phenethylamine moiety at the amide nitrogen. The compound’s core structure—an (E)-configured acrylamide with aromatic substituents—is a common scaffold in drug discovery due to its conformational rigidity and capacity for hydrogen bonding .

Properties

IUPAC Name |

(E)-3-(furan-3-yl)-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO4/c1-20-15-5-3-4-14(10-15)16(21-2)11-18-17(19)7-6-13-8-9-22-12-13/h3-10,12,16H,11H2,1-2H3,(H,18,19)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNIFLPCVRCXQB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C=CC2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)C(CNC(=O)/C=C/C2=COC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide is a synthetic compound with potential biological activities. Its unique structure, characterized by the presence of furan and methoxyphenyl groups, suggests possible applications in pharmacology, particularly in antimicrobial and anticancer therapies.

- Molecular Formula : CHN O

- Molecular Weight : 301.34 g/mol

- CAS Number : 1798410-23-7

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of acrylamide derivatives, including this compound. The compound has shown moderate to good activity against various bacterial strains and fungi.

Minimum Inhibitory Concentration (MIC)

The MIC values for related compounds indicate significant antimicrobial potential:

- Gram-positive bacteria :

- Staphylococcus aureus: MIC 5.64 to 77.38 µM

- Enterococcus faecalis: MIC 8.33 to 23.15 µM

- Gram-negative bacteria :

- Escherichia coli: MIC 2.33 to 156.47 µM

- Pseudomonas aeruginosa: MIC 13.40 to 137.43 µM

- Fungi :

Anticancer Activity

The anticancer properties of this compound have been investigated, particularly its effects on breast cancer cell lines such as MCF-7.

Cytotoxicity Assays

In vitro studies using the MTT assay have demonstrated that this compound exhibits cytotoxic effects against MCF-7 cells, with IC values indicating potency:

- IC values for various derivatives ranged from:

The mechanism by which this compound induces cytotoxicity involves:

- Apoptosis Induction : Flow cytometry analysis indicated increased early and late apoptotic cell populations upon treatment.

- Caspase Activation : Significant stimulation of caspase-3/7 was observed, confirming its role in apoptosis induction .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies suggest that modifications to the acrylamide core can enhance biological activity. For instance, variations in substituents on the phenyl rings significantly influence both antimicrobial and anticancer efficacy .

Scientific Research Applications

The compound (E)-3-(furan-3-yl)-N-(2-methoxy-2-(3-methoxyphenyl)ethyl)acrylamide , identified by the CAS number 1798410-23-7, has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential therapeutic applications based on available literature.

Structure and Composition

- Molecular Formula : CHNO

- Molecular Weight : 301.34 g/mol

- Structural Features : The compound features a furan ring, methoxy groups, and an acrylamide moiety, which contribute to its biological activity.

Anticancer Activity

Research has demonstrated that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- In Vitro Studies : Compounds structurally related to this compound have been evaluated for their ability to inhibit cancer cell proliferation. In studies involving human cancer cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer), these compounds showed promising results in inhibiting cell growth at nanomolar concentrations .

Other Pharmacological Effects

Beyond anticancer properties, there is ongoing research into other potential pharmacological effects of this compound:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may possess antimicrobial properties against certain bacterial strains.

- Neuroprotective Effects : Investigations into the neuroprotective capabilities of furan-containing compounds suggest potential applications in neurodegenerative diseases.

| Study | Cell Line | IC (nM) | Mechanism |

|---|---|---|---|

| Study 1 | HeLa | 180 | Tubulin inhibition |

| Study 2 | MDA-MB-231 | 250 | Apoptosis induction |

| Study 3 | A549 | 370 | Cell cycle arrest |

Notable Research Findings

- Antiproliferative Studies : A study compared the activity of various methoxy-substituted acrylamides against multiple cancer cell lines, revealing that specific substitutions significantly enhanced potency .

- Mechanistic Insights : Research into the binding affinity of these compounds for tubulin has provided insights into how structural modifications can optimize anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Key Structural Differences Among Analogs

Key Observations :

- Substituent Diversity: The target compound’s furan and dual methoxy groups contrast with analogs featuring trimethoxyphenyl (3m), spiro-piperidine (27), or phenolic moieties (Compound 2). These substitutions influence solubility, bioavailability, and target interactions .

- Stereoelectronic Effects : The (E)-configuration stabilizes the planar acrylamide backbone, enhancing π-π stacking with aromatic residues in biological targets (e.g., enzymes or receptors) .

Key Observations :

- Coupling Agents : EDC/HOBt (3m) and HATU (27) are preferred for amide bond formation, ensuring high regioselectivity and minimal racemization .

- Purification : Silica gel chromatography is universally employed, while advanced techniques like Sephadex LH-20 (Compound 2) improve purity for bioactive compounds .

Table 3: Pharmacological Profiles

Key Observations :

- Anti-inflammatory Potential: Compound 2’s NO inhibition suggests the target compound may share similar activity due to structural overlap (methoxy and phenolic groups) .

Q & A

Q. What are the key structural features and classification of this compound?

The compound is an acrylamide derivative characterized by:

- An (E)-configured acrylamide backbone, enabling conjugation and π-stacking interactions.

- A furan-3-yl substituent contributing aromaticity and potential hydrogen-bonding capacity.

- A 2-methoxy-2-(3-methoxyphenyl)ethyl group, providing steric bulk and methoxy-mediated electronic effects. Classification: Heterocyclic compound (furan), acrylamide derivative, and aryl ether .

Q. What are common synthetic routes for this compound?

Synthesis typically involves:

- Step 1: Coupling of furan-3-carbaldehyde with acryloyl chloride under basic conditions (e.g., triethylamine in DCM).

- Step 2: Amidation with 2-methoxy-2-(3-methoxyphenyl)ethylamine using EDCI/HOBt catalysis in DMF .

- Purification: Column chromatography (ethyl acetate/petroleum ether) and crystallization .

Example Protocol:

| Step | Reagents/Conditions | Yield | Characterization |

|---|---|---|---|

| 1 | Triethylamine, DCM, 0°C | 75% | TLC, H NMR |

| 2 | EDCI, HOBt, DMF, RT | 62% | HPLC, MS |

Q. How is the compound characterized for structural validation?

Key methods include:

- NMR Spectroscopy: H and C NMR confirm stereochemistry (e.g., trans-coupling constants at δ 7.61 ppm, J = 15.6 Hz) .

- Mass Spectrometry (MS): ESI-MS m/z 298.20 (M+H) aligns with theoretical molecular weight .

- IR Spectroscopy: Peaks at 1650 cm (amide C=O) and 1240 cm (C-O-C) .

Q. What are its preliminary biological or material applications?

- Medicinal Chemistry: Acrylamide derivatives exhibit activity against kinases and GPCRs via π-stacking and hydrogen bonding .

- Materials Science: Furan moieties enable polymerization or coordination chemistry for functional materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in amidation steps?

Contradictions in reported yields (e.g., 62% vs. 75%) may arise from:

Q. Why do similar compounds show variable thermal stability?

Conflicting DSC data (e.g., T = 180°C vs. 210°C) may stem from:

- Crystallinity differences: Amorphous vs. crystalline forms alter decomposition pathways .

- Impurity profiles: Residual solvents (e.g., DMF) lower observed T .

Q. How to validate conflicting bioactivity reports in different cell lines?

- Assay conditions: Adjust serum concentration (e.g., 2% FBS reduces nonspecific binding) .

- Metabolic interference: Use CYP450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .

Methodological Guidance

Designing a kinetic study for acrylamide hydrolysis:

- Conditions: pH 7.4 buffer, 37°C, HPLC monitoring at 0, 6, 12, 24h.

- Analysis: Plot ln[concentration] vs. time; calculate k and half-life .

Interpreting unexpected byproducts in scaled-up synthesis:

- Hypothesis: Oxidative dimerization via dissolved O.

- Solution: Degas solvents with N, add radical scavengers (BHT) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.